2,3-Dimethoxybenzenethiol
Description
2,3-Dimethoxybenzenethiol (C₈H₁₀O₂S) is a substituted benzenethiol derivative featuring two methoxy groups (-OCH₃) at the 2- and 3-positions of the aromatic ring and a thiol (-SH) group at the 1-position. This compound is of interest in organic synthesis and materials science due to the electron-donating nature of methoxy groups, which modulate reactivity and electronic properties.
Properties
CAS No. |
874383-72-9 |
|---|---|
Molecular Formula |
C8H10O2S |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
2,3-dimethoxybenzenethiol |
InChI |
InChI=1S/C8H10O2S/c1-9-6-4-3-5-7(11)8(6)10-2/h3-5,11H,1-2H3 |
InChI Key |
LBOLEKKSPPGSSS-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)S)OC |
Canonical SMILES |
COC1=C(C(=CC=C1)S)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and type of substituents significantly influence the physicochemical properties of benzenethiol derivatives. Below is a comparison of 2,3-dimethoxybenzenethiol with selected analogs:
Key Observations:
- Electronic Effects: Methoxy groups (-OCH₃) are stronger electron donors than methyl (-CH₃) groups, making this compound more reactive in electrophilic substitution reactions compared to its dimethyl counterparts .
- Steric Effects: Methyl groups introduce greater steric hindrance, reducing accessibility of the thiol group in 2,3-dimethylbenzenethiol. This contrasts with the methoxy-substituted derivatives, where steric effects are less pronounced.
- Acidity: The thiol group’s acidity is influenced by substituents. Electron-donating groups (e.g., -OCH₃) decrease acidity, whereas electron-withdrawing groups increase it.
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